molecular formula C24H27NO4 B14229374 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid CAS No. 824431-63-2

2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid

Cat. No.: B14229374
CAS No.: 824431-63-2
M. Wt: 393.5 g/mol
InChI Key: CWJHVUWDHZFJNO-UHFFFAOYSA-N
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Description

2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes both nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid typically involves multi-step organic reactions. One common approach is the use of a Wittig reaction to form the double bonds in the heptenoic acid chain. This is followed by nitration to introduce the nitro group on the phenyl ring. The reaction conditions often require the use of strong bases and acids, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The double bonds in the heptenoic acid chain can be hydrogenated to form saturated compounds.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are typical.

Major Products

    Oxidation: Formation of nitro derivatives or amine derivatives.

    Reduction: Formation of saturated heptanoic acid derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl groups can interact with hydrophobic pockets in proteins, potentially affecting their function. These interactions can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylheptanoic acid: Similar structure but with a saturated heptanoic acid chain.

    2-[5-(4-Aminophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

824431-63-2

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)pent-4-enyl]-7-phenylhept-6-enoic acid

InChI

InChI=1S/C24H27NO4/c26-24(27)22(14-8-2-6-12-20-10-4-1-5-11-20)15-9-3-7-13-21-16-18-23(19-17-21)25(28)29/h1,4-7,10-13,16-19,22H,2-3,8-9,14-15H2,(H,26,27)

InChI Key

CWJHVUWDHZFJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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